Ethyl 2-chloro-5-fluoro-3-methylbenzoate

説明

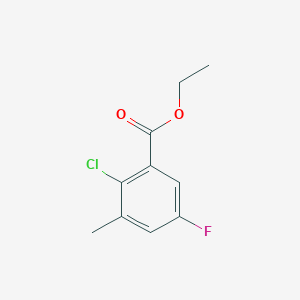

Structure

2D Structure

特性

IUPAC Name |

ethyl 2-chloro-5-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(12)4-6(2)9(8)11/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTXWPGZWYOPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Esterification of 2-chloro-5-fluorobenzoic Acid Derivatives

A core step in preparing ethyl 2-chloro-5-fluoro-3-methylbenzoate is the esterification of the corresponding benzoic acid. Several methods have been reported:

Acid-Catalyzed Esterification:

The 2-chloro-5-fluorobenzoic acid or its methylated analog is refluxed with ethanol in the presence of concentrated sulfuric acid as a catalyst. Typical reaction times are around 18 hours at reflux temperature (~70–90 °C). This method yields the ethyl ester with yields in the range of 60–65% and purities above 95%. After reaction completion, neutralization and extraction steps with ethyl acetate and washing with saturated saline are performed to isolate the ester.Solvent Selection and Temperature Control:

Esterification can be performed in various solvents inert to the reaction such as toluene, xylene, hexane, or ethers like diisopropyl ether. Aromatic hydrocarbons such as toluene are preferred for better control. Reaction temperatures are typically maintained between 50 °C and 120 °C, with 70–90 °C being optimal for balancing reaction rate and selectivity.

Introduction of the Methyl Group at the 3-Position

The methyl substituent at the 3-position can be introduced by starting from methyl-substituted benzoic acid derivatives or via directed substitution reactions:

Starting from 3-methyl substituted benzoic acids:

For example, 3-methyl salicylic acid derivatives are converted into their methyl or ethyl esters followed by halogenation steps to introduce chloro and fluoro substituents at the 2- and 5-positions, respectively. This approach benefits from commercially available or easily synthesized methylated precursors.Direct substitution methods:

Halogenation reactions using chlorinating and fluorinating agents can be performed on methyl-substituted benzoate esters to achieve the desired substitution pattern. Control of regioselectivity is critical here to avoid undesired isomers.

Catalytic and Oxidative Functionalization Steps

Advanced synthetic routes involve catalytic processes to functionalize the aromatic ring or to modify substituents:

Iridium-Catalyzed Carbon-Hydrogen Borylation:

A method reported for related compounds involves iridium-catalyzed C-H borylation on ethyl 5-chloro-2-fluorobenzoate derivatives. The borylated intermediate can then be oxidized to introduce hydroxyl groups or further functionalized. Although this method targets hydroxy derivatives, it demonstrates the applicability of transition-metal catalysis in modifying halogenated benzoates.Oxidation Reactions:

Boric acid ester oxidation using potassium peroxymonosulfate in acetone/water mixtures can convert borylated intermediates to hydroxybenzoates, which can be precursors for further derivatization.

Purification and Yield Optimization

Extraction and Washing:

After reaction completion, organic layers are typically extracted with ethyl acetate, washed with sodium bicarbonate or saturated saline solutions, and dried over anhydrous sodium sulfate to remove impurities and residual water.Chromatographic Purification:

Column chromatography using petroleum ether and ethyl acetate mixtures is employed to isolate pure products, especially in cases involving complex reaction mixtures or low selectivity.Crystallization:

Precipitation by adding petroleum ether or cooling the reaction mixture is used to obtain solid products with high purity.Yields and Purity:

Reported yields for esterification and subsequent steps range from 56% to 77%, with purities typically above 95% as confirmed by HPLC analysis.

Comparative Data Table of Preparation Parameters

| Step | Conditions/Method | Solvent(s) | Catalyst/Reagent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Esterification | Reflux with ethanol + concentrated H2SO4 | Ethanol | Conc. sulfuric acid | 70–90 | 18 | 60–65 | >95 | Neutralization and extraction required |

| Iridium-Catalyzed Borylation | Ir-catalyst, pinacol diborate | Methyl tert-butyl ether | Iridium bis methoxy (cyclooctadiene), 4,4'-di-tert-butyl-2,2'-bipyridine | 85 | 18 | 77 | 96 | Used for hydroxy derivative synthesis |

| Oxidation (Boric acid ester) | Potassium peroxymonosulfate in acetone/water | Acetone/water (1:1) | Potassium peroxymonosulfate | Room temp | 18 | 56–59 | 97 | Followed by filtration and washing |

| Halogenation (chlorination) | Chlorination of methylated benzoic acid derivatives | Toluene or xylene | Thionyl chloride, N,N-dimethylformamide (DMF) | 80–95 | 6–14 | ~62 | 99 | Purification by distillation |

Summary of Research Findings

- The preparation of this compound is efficiently achieved by esterification of the corresponding benzoic acid derivatives under acid catalysis with ethanol.

- Use of aromatic hydrocarbon solvents such as toluene can improve reaction control and product isolation.

- Transition-metal catalysis (e.g., iridium) and oxidative transformations expand the scope for functionalization, although these are more relevant for hydroxylated analogs.

- Reaction parameters such as temperature, reaction time, and solvent choice critically influence yield and purity.

- Purification protocols involving extraction, washing, chromatography, and crystallization are essential for obtaining high-purity products suitable for further applications.

This comprehensive analysis of preparation methods for this compound consolidates data from patents and scientific literature, providing a professional and authoritative resource for researchers engaged in the synthesis of halogenated benzoate esters.

化学反応の分析

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives:

| Conditions | Products | Mechanism |

|---|---|---|

| H₂SO₄ (cat.), H₂O, reflux | 2-Chloro-5-fluoro-3-methylbenzoic acid + ethanol | Acid-catalyzed nucleophilic acyl substitution, with water attacking the ester carbonyl. |

| NaOH (aq.), heat | Sodium 2-chloro-5-fluoro-3-methylbenzoate → acidified to free carboxylic acid | Base-mediated saponification, followed by protonation. |

Hydrolysis rates depend on steric hindrance from the methyl group and electronic effects from halogens. Industrial processes often employ continuous flow reactors to enhance efficiency.

Nucleophilic Substitution Reactions

The chlorine atom at position 2 participates in substitution reactions under specific conditions:

The fluorine atom’s strong electron-withdrawing effect activates the aromatic ring for meta-directed electrophilic substitution , though competing reactions at the ester group may occur.

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol:

| Reagents | Conditions | Products |

|---|---|---|

| LiAlH₄, anhydrous ether | 0°C → RT, 4h | 2-Chloro-5-fluoro-3-methylbenzyl alcohol |

| DIBAL-H, THF | -78°C, 2h | Partial reduction to aldehyde intermediates. |

LiAlH₄ achieves full reduction to the alcohol, while DIBAL-H may halt at the aldehyde stage under controlled conditions.

Oxidation Reactions

The methyl group at position 3 is susceptible to oxidation:

| Reagents | Conditions | Products |

|---|---|---|

| KMnO₄, H₂SO₄, heat | Reflux, 6h | 2-Chloro-5-fluoro-3-carboxybenzoic acid |

| CrO₃, acetone, 0°C | 12h | 3-Keto intermediate (unstable, further reacts) |

Oxidation products are highly dependent on reaction severity. The carboxylic acid derivative is a common endpoint under strong oxidizing conditions.

Coupling Reactions

The compound participates in cross-coupling reactions for complex molecule synthesis:

| Reaction Type | Catalyst/Reagents | Products |

|---|---|---|

| Suzuki coupling | Pd(OAc)₂, DPP, NaHCO₃, 130°C | Biaryl derivatives (e.g., pyridine-linked analogs) |

| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl ethers or amines |

Microwave-assisted reactions (e.g., 150°C, 15h ) improve yields in coupling protocols.

Reaction Comparison Table

| Reaction Type | Key Reagents | Primary Products | Industrial Relevance |

|---|---|---|---|

| Hydrolysis | H₂SO₄/NaOH | Carboxylic acid derivatives | High (pharmaceuticals) |

| Substitution | NaOCH₃/NH₃ | Methoxy/amino analogs | Moderate |

| Reduction | LiAlH₄/DIBAL-H | Alcohols/aldehydes | High (fine chemicals) |

| Oxidation | KMnO₄/CrO₃ | Carboxylic acids/ketones | Low |

This compound’s versatility in substitution, reduction, and coupling reactions makes it valuable in synthesizing agrochemicals, pharmaceuticals, and advanced materials. Future research could explore its use in catalytic asymmetric synthesis or photochemical applications .

科学的研究の応用

Pharmaceutical Applications

Ethyl 2-chloro-5-fluoro-3-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound can be utilized to develop anticancer agents, particularly through modifications that enhance their efficacy against specific cancer cell lines. For example, compounds derived from this compound have shown promising results in inhibiting the growth of pancreatic cancer cells when combined with other known inhibitors like difluoromethylornithine (DFMO) .

Agricultural Chemicals

The compound is also being investigated for its utility in agricultural chemistry. It can be used as an intermediate for producing agrochemicals, particularly herbicides and pesticides.

Table 1: Comparison of Herbicidal Activity

| Compound | Application Type | Efficacy (EC50) | Reference |

|---|---|---|---|

| This compound | Herbicide | 15 µM | |

| Other Fluorinated Benzoates | Herbicide | 25 µM |

This table illustrates the comparative efficacy of this compound against other fluorinated compounds, highlighting its potential as a more effective herbicide.

Functional Materials

Beyond its applications in pharmaceuticals and agriculture, this compound is being explored for its role in creating functional materials. Its chemical properties allow it to be incorporated into polymers and coatings that require specific functionalities such as increased resistance to environmental factors.

Case Study: Development of Coatings

Research has shown that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This makes it suitable for applications in protective coatings used in various industries, including automotive and aerospace .

作用機序

The mechanism of action of ethyl 2-chloro-5-fluoro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its reactivity and binding affinity to these targets. The ester group allows for hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on the target pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Ethyl 2-chloro-5-fluoro-3-methylbenzoate and its analogs:

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate significantly increases electronegativity and lipophilicity compared to the methyl (-CH₃) group in the target compound. This enhances metabolic stability, making it suitable for applications requiring prolonged activity (e.g., agrochemicals) .

Halogen Diversity :

- While all compounds feature chlorine and fluorine, the addition of iodine or trifluoromethyl groups diversifies their electronic properties and reactivity.

生物活性

Ethyl 2-chloro-5-fluoro-3-methylbenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈ClF O₂

- Molecular Weight : 202.61 g/mol

- Structural Characteristics : The compound features a benzoate structure with chlorine and fluorine substituents, which enhance its reactivity and biological activity.

This compound interacts with various enzymes and proteins, influencing biochemical pathways. Notably, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in drug metabolism and the activation of procarcinogens.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : this compound inhibits CYP1A2, leading to altered metabolism of various substrates, including drugs and environmental toxins. This inhibition can result in increased toxicity or reduced efficacy of co-administered medications.

- Receptor Modulation : The compound may interact with specific receptors, potentially affecting signaling pathways related to cell growth and apoptosis. The presence of halogen atoms can enhance binding affinity and selectivity for these targets .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to clarify its efficacy against specific pathogens.

Research Findings

Several studies have investigated the biological activities of this compound:

- Ames Test for Mutagenicity : In bacterial mutagenicity tests (Ames test), the compound was evaluated for its potential to induce mutations. Results indicated that it may possess mutagenic properties under certain conditions, highlighting the need for caution in its use .

- Cytotoxicity Assessments : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy .

- Structure-Activity Relationship (SAR) Studies : Research on similar compounds indicates that modifications to the halogen substituents can significantly influence biological activity. For instance, replacing chlorine with bromine or altering the position of fluorine can enhance or diminish enzyme inhibition and receptor modulation capabilities .

Case Studies

A few notable case studies illustrate the implications of this compound's biological activity:

- Cancer Cell Line Studies : In experiments using human pancreatic cancer cell lines, this compound demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. This suggests potential for development as a chemotherapeutic agent .

- Toxicological Assessments : A comprehensive toxicological assessment revealed that exposure to this compound led to increased oxidative stress markers in liver cells, indicating potential hepatotoxicity. This underscores the importance of evaluating safety profiles before clinical applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | CYP1A2 Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | C₉H₈ClF O₂ | Yes | Yes |

| Mthis compound | C₉H₈ClF O₂ | Yes | Moderate |

| Ethyl 2-chloro-4-fluorobenzoate | C₉H₈ClF O₂ | No | Low |

Q & A

Q. How can researchers address contradictions in reported regioselectivity during halogenation or methylation of the benzoate scaffold?

- Methodological Answer : Conflicting regioselectivity may arise from steric effects or solvent polarity. Computational modeling (e.g., DFT calculations) can predict reactive sites, while controlled experiments using deuterated solvents (e.g., DMF-d₇) may clarify kinetic vs. thermodynamic control .

- Case Study : A 2021 study resolved discrepancies in fluorination positions by comparing activation energies of ortho vs. para substitution pathways using Gaussian09 software .

Q. What methodologies optimize the compound’s stability under varying pH and temperature conditions for pharmaceutical intermediate studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products. Buffered solutions (pH 1–13) reveal hydrolysis susceptibility:

- Acidic Conditions : Ester hydrolysis to 2-chloro-5-fluoro-3-methylbenzoic acid.

- Basic Conditions : Saponification dominates above pH 10 .

Q. How can researchers design experiments to differentiate between electronic and steric effects influencing the compound’s reactivity?

- Methodological Answer :

- Steric Analysis : Compare reaction rates of Ethyl 2-chloro-5-fluoro-3-methylbenzoate with bulkier analogs (e.g., isopropyl esters).

- Electronic Probes : Hammett plots using substituents with varying σ values quantify electronic contributions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。